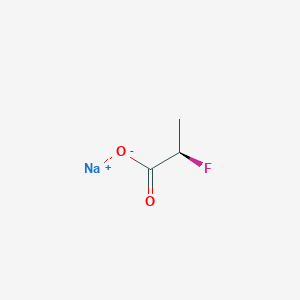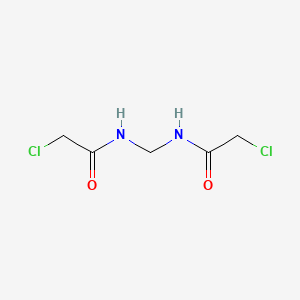![molecular formula C8H12N2O3 B6612303 methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties.
Métodos De Preparación
The synthesis of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be achieved through several routes. One notable method involves a retrosynthetic approach to identify novel shorter synthetic routes in alignment with green chemistry principles. High purity methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be obtained in novel single-step reactions via base-catalyzed Michael additions from readily available building blocks . This method is advantageous due to its swift (30 min), solvent-free reaction and the use of catalytic amounts of base (<6.5 mol%) which makes it more sustainable than traditional methods .
Análisis De Reacciones Químicas
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of enzyme reactions and protein interactions.
Mecanismo De Acción
The mechanism by which methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of different products depending on the conditions. Its ability to act as a solvent also plays a crucial role in its mechanism of action, as it can facilitate the dissolution and interaction of other molecules in a reaction .
Comparación Con Compuestos Similares
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is also used as a green solvent and has similar applications in chemistry and industry.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound is formed through multicomponent reactions and has applications in medicinal chemistry.
The uniqueness of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate lies in its specific structure and the green chemistry principles applied in its synthesis, making it a more sustainable and environmentally friendly option compared to other similar compounds .
Propiedades
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)


![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)

![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)

